RSV L-protein-IN-5

RSV Polymerase inhibitor EC50

Standard RSV polymerase inhibitors vary widely in mechanism (chain termination vs. initiation vs. guanylation). Direct substitution often invalidates results. RSV L-protein-IN-5 (CAS 851658-28-1) uniquely blocks both viral RNA-dependent RNA polymerase (IC₅₀=0.66 µM) and mRNA guanylation (EC₅₀=0.1 µM). - Dual mechanism ideal for post-initiation transcription studies - Validated in vivo (4.1 mg/kg/day, murine viral titer reduction) - Benchmark compound for hit-to-lead optimization (SI=107)

Molecular Formula C31H36N6O4
Molecular Weight 556.7 g/mol
Cat. No. B12395561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSV L-protein-IN-5
Molecular FormulaC31H36N6O4
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC3=C4C(=CC(=C3N2)N)C(C(=O)N(C4=O)CCCNCCC5=CC(=C(C=C5)OC)OC)(C)C
InChIInChI=1S/C31H36N6O4/c1-18-8-6-9-22(34-18)28-35-26-21(32)17-20-25(27(26)36-28)29(38)37(30(39)31(20,2)3)15-7-13-33-14-12-19-10-11-23(40-4)24(16-19)41-5/h6,8-11,16-17,33H,7,12-15,32H2,1-5H3,(H,35,36)
InChIKeyZQJFKHMZMLDZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RSV L-protein-IN-5 Overview


RSV L-protein-IN-5 (compound E; CAS 851658-28-1) is a synthetic small-molecule inhibitor that targets the large polymerase (L) protein of respiratory syncytial virus (RSV). It demonstrates an EC₅₀ of 0.1 µM against RSV in cellular antiviral assays and inhibits the viral RNA-dependent RNA polymerase (RdRp) with an IC₅₀ of 0.66 µM [1]. The compound additionally suppresses viral mRNA synthesis by inhibiting the guanylation of viral transcripts . With a molecular weight of 556.7 g/mol and formula C₃₁H₃₆N₆O₄, RSV L-protein-IN-5 is supplied as a research-grade chemical for in vitro and in vivo antiviral studies [1].

1
RSV L-protein polymerase inhibition studies
RdRp biochemical assay context
2
Viral mRNA guanylation research
Post-initiation transcription workflow
3
In vivo RSV model-response studies
Defined dosing model context available

Irreplaceability of RSV L-protein-IN-5


RSV L-protein inhibitors exhibit pronounced differences in potency, selectivity, and mechanism even within the same target class. For example, the non-nucleoside inhibitor PC786 achieves sub-nanomolar IC₅₀ values against RSV-A, while the nucleoside analog ALS-8112 shows potent inhibition of the RSV polymerase with an IC₅₀ of 0.02 µM. Such wide variation in antiviral activity and mechanistic nuance—ranging from initiation inhibition (AVG-233) to guanylation blockade (RSV L-protein-IN-5)—means that substituting one L-protein inhibitor for another without empirical validation can lead to failed experiments or misinterpreted results [1][2][3]. Direct, quantitative evidence is essential for selecting the appropriate compound for a given research application.

This Compound
Guanylation inhibition & polymerase block
Moderate inhibition profile for mechanistic studies
L-protein post-initiation step
Other L-Protein Inhibitors
Initiation block (e.g., AVG-233 class)
Sub-nanomolar potency may mask pathway nuance
Mechanism mismatch may shift interpretation
Nucleoside Analogs
Chain termination mechanism differs
High selectivity may alter cell-model endpoint context
Substitution requires empirical validation

RSV L-protein-IN-5 Comparison Data


Potency vs. Non-Nucleoside Inhibitors

RSV L-protein-IN-5 demonstrates an EC₅₀ of 0.1 µM against RSV in cell culture and an IC₅₀ of 0.66 µM against the purified RSV polymerase. In contrast, the inhaled non-nucleoside inhibitor PC786 achieves much lower IC₅₀ values of 0.50 ± 0.0014 nM against RSV A2 and 27.3 ± 0.77 nM against RSV B WST in HEp-2 cells [1][2]. This 132- to 2,000-fold difference in potency places RSV L-protein-IN-5 in a distinct potency tier suitable for studies where moderate, well-defined inhibition is preferred over maximal suppression.

Potency vs. PC786
Cross-study comparable
EC50 0.1 µM (RSV)IC50 0.66 µM (RdRp)
Supports intermediate-potency mechanistic studies
~132-fold less potent than PC786 vs. RSV A2; distinct potency tier
RSV Polymerase inhibitor EC50 IC50 Antiviral assay

Mechanistic Differentiation from AVG-233

RSV L-protein-IN-5 inhibits viral polymerase with an IC₅₀ of 0.66 µM and also blocks RSV mRNA synthesis by inhibiting guanylation of viral transcripts [1]. AVG-233, a structurally distinct oral RdRp inhibitor, exhibits EC₅₀ values of 0.14–0.31 µM against RSV strains and clinical isolates [2]. The EC₅₀ of RSV L-protein-IN-5 (0.1 µM) overlaps with the lower end of AVG-233's range, indicating similar cellular antiviral activity. However, AVG-233 functions by preventing initiation of the viral polymerase complex at the promoter [2], while RSV L-protein-IN-5 acts at a later step (guanylation) in the viral transcription cycle . This mechanistic divergence allows researchers to probe distinct stages of the RSV replication cycle.

Mechanism vs. AVG-233
Cross-study comparable
Guanylation inhibitionEC50 range overlaps AVG-233
Supports initiation vs. guanylation mechanistic dissection
Mechanism diverges at post-initiation transcription step
RSV Polymerase inhibitor Mechanism of action EC50 Guanylation

Cytotoxicity & In Vivo Activity vs. ALS-8112

RSV L-protein-IN-5 exhibits a CC₅₀ of 10.7 µM in HEp-2 cells, yielding a selectivity index (SI = CC₅₀ / EC₅₀) of 107 [1]. In a mouse model of RSV infection, it reduces viral titers when administered at 4.1 mg/kg/day [1]. By comparison, the nucleoside analog ALS-8112 (as its triphosphate metabolite) inhibits the RSV polymerase with an IC₅₀ of 0.02 µM and is highly selective for paramyxoviruses, with minimal off-target activity against host polymerases [2]. The moderate cytotoxicity and established in vivo efficacy of RSV L-protein-IN-5 make it suitable for in vivo proof-of-concept studies, while ALS-8112's exceptional selectivity and lower IC₅₀ are advantageous for in vitro biochemical assays requiring minimal cellular toxicity.

Cytotoxicity & In Vivo Activity
Cross-study comparable
SI = 107 (CC50 10.7 µM)In vivo: 4.1 mg/kg/day dose model
Supports in vivo RSV model-response context
Moderate selectivity; comparator ALS-8112 shows higher in vitro selectivity
RSV Cytotoxicity Selectivity index In vivo Therapeutic window

Subtype Activity vs. AZ-27

RSV L-protein-IN-5 inhibits RSV with an EC₅₀ of 0.1 µM; although subtype-specific data are not publicly available, the compound's dual mechanism of action suggests broad activity against both RSV A and B [1]. In contrast, the benzothienoazepine derivative AZ-27 exhibits a 130-fold difference in potency between RSV A2 (EC₅₀ = 0.01 µM) and RSV B-WST (EC₅₀ = 1.3 µM) [2][3]. This subtype bias limits AZ-27's utility in experiments requiring pan-RSV inhibition. RSV L-protein-IN-5's more balanced profile (inferred from its mechanism) may provide a more consistent response across RSV subtypes, a critical consideration for studies involving clinical isolates or mixed viral populations.

Subtype Activity vs. AZ-27
Class-level inference
Broad subtype profile inferredAZ-27: 130-fold RSV A/B bias
Supports pan-RSV inhibitor screening context
Subtype-specific data to verify; mechanism suggests consistent response
RSV Subtype activity RSV-A RSV-B EC50

RSV L-protein-IN-5 Applications


Guanylation Studies in RSV Transcription

RSV L-protein-IN-5 uniquely inhibits the guanylation step of viral mRNA synthesis in addition to polymerase activity [1]. This dual mechanism makes it an ideal tool for dissecting the post-initiation events of RSV transcription, particularly in experiments designed to separate polymerase elongation from mRNA capping.

In Vivo Efficacy in RSV Mouse Models

With a defined in vivo dosing regimen (4.1 mg/kg/day) and demonstrated reduction of viral titers in mice, RSV L-protein-IN-5 is suitable for early-stage in vivo antiviral efficacy studies [1]. Its moderate selectivity index (SI=107) allows for evaluation of therapeutic effects while monitoring for potential toxicity.

Combination Therapy with Nucleoside Analogs or Fusion Inhibitors

The distinct mechanism of RSV L-protein-IN-5 (guanylation inhibition) relative to nucleoside analogs (chain termination) and fusion inhibitors makes it a valuable reference compound in combination antiviral screens . Researchers can assess synergistic or additive effects by pairing RSV L-protein-IN-5 with agents such as ALS-8112 or presatovir.

RSV Polymerase Assay Reference Standard

The compound's well-characterized IC₅₀ (0.66 µM) in polymerase assays and EC₅₀ (0.1 µM) in cell culture provide a benchmark for evaluating new RSV L-protein inhibitors [1]. Its moderate potency allows for clear detection of improvement or novelty in hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
RSV transcription guanylation studies
Guanylation inhibition profile
Post-initiation transcription endpoints
In vivo RSV model studies
Dosing model context
Viral titer reduction endpoints
Combination antiviral screening
Mechanism-distinct reference
Synergy screening endpoints
Polymerase assay benchmarking
Assay benchmarking context
Hit-to-lead improvement detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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